Bis(4-bromophenyl)amine
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to bis(4-bromophenyl)amine involves innovative techniques such as palladium-catalyzed amination reactions, which are critical for forming amine-linked polymers and small molecules with high precision and efficiency. For instance, the palladium-catalyzed amination of 4-chlorophthalide anhydride has been employed to synthesize novel bis(amine anhydride)s, demonstrating the versatility and efficiency of palladium catalysis in constructing complex nitrogen-containing structures (Wenmu Li et al., 2007).
Molecular Structure Analysis
The molecular structure of bis(4-bromophenyl)amine derivatives is a key area of interest, revealing insights into the compound's electronic and spatial configuration. Structural analysis, often through X-ray crystallography, provides detailed information on the arrangement of atoms within the molecule, which is crucial for understanding its reactivity and properties.
Chemical Reactions and Properties
Bis(4-bromophenyl)amine undergoes various chemical reactions, highlighting its reactivity and potential for further functionalization. These reactions include amidation, facilitated by catalysts such as 2,4-bis(trifluoromethyl)phenylboronic acid, which is known for its efficacy in dehydrative amidation between carboxylic acids and amines (Ke Wang et al., 2018). Such reactions expand the utility of bis(4-bromophenyl)amine in synthesizing complex organic molecules.
Scientific Research Applications
Pd-Catalyzed Diamination in Ligand Synthesis
A Pd-catalyzed reaction involving Bis(4-bromophenyl)amine has been developed for the synthesis of novel 4,4′-bisaminophenyl substituted monotriazinylpyridine derivatives. These derivatives serve as potential ligands for chemoselective minor actinide extraction processes, highlighting its application in the development of new materials for nuclear waste management (Tai et al., 2015).
Synthesis of Porphyrins
Bis(4-bromophenyl)amine plays a critical role in the synthesis of porphyrins containing a hydroxypiperidine fragment through palladium-catalyzed amination. These porphyrins are significant for their potential applications in photodynamic therapy and as functional materials in electronic devices (Artamkina et al., 2008).
Preparation of Hyperbranched Polymers
Hyperbranched polymers containing triphenylamine and phenylenevinylene units have been synthesized using a Pd-catalyzed coupling reaction of tris(4-bromophenyl)amine. These polymers exhibit significant potential in the development of materials with advanced electronic properties, useful in organic electronics and photonics (Tanaka et al., 2003).
Modular Synthesis of Bis(amino-oxazoline)
The palladium-catalyzed Buchwald-Hartwig aryl amination has been utilized to prepare a new class of tetradentate bis(amino-oxazoline), demonstrating Bis(4-bromophenyl)amine's role in facilitating complex ligand synthesis. These ligands have applications in catalysis and material science (Doherty et al., 2006).
Synthesis of Novel Benzene C-2'-Deoxyribonucleosides
A modular methodology involving Bis(4-bromophenyl)amine has been developed for synthesizing various 4-substituted-phenyl C-2′-deoxyribonucleosides, pivotal in the development of nucleoside analogues for therapeutic applications (Joubert et al., 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-bromo-N-(4-bromophenyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Br2N/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,15H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVHTZNHLOGHGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=CC=C(C=C2)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Br2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348074 |
Source
|
Record name | Bis(4-bromophenyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40348074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-bromophenyl)amine | |
CAS RN |
16292-17-4 |
Source
|
Record name | Bis(4-bromophenyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40348074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(4-bromophenyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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